molecular formula C27H46O B562950 Cholesterol-13C5 CAS No. 150044-24-9

Cholesterol-13C5

Cat. No.: B562950
CAS No.: 150044-24-9
M. Wt: 391.626
InChI Key: HVYWMOMLDIMFJA-QVICAUPWSA-N
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Description

Cholesterol-13C5 is a stable isotope-labeled form of cholesterol, where five carbon atoms in the cholesterol molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism, distribution, and its role in various biological processes. Cholesterol itself is a crucial component of cell membranes, influencing their fluidity and permeability, and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C5 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of cholesterol. One common method involves feeding carbon-13 labeled acetate to microorganisms or cell cultures that naturally produce cholesterol. The labeled acetate is incorporated into the cholesterol molecule during its biosynthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into cholesterol. The process includes:

  • Culturing microorganisms in a medium containing carbon-13 labeled acetate.
  • Harvesting the cells and extracting the labeled cholesterol.
  • Purifying the labeled cholesterol to achieve high isotopic purity and chemical purity.

Chemical Reactions Analysis

Types of Reactions: Cholesterol-13C5 undergoes similar chemical reactions as natural cholesterol. These reactions include:

    Oxidation: Cholesterol can be oxidized to form various oxysterols, which are important signaling molecules in the body.

    Reduction: Cholesterol can be reduced to form cholestanol, a less common sterol.

    Substitution: Cholesterol can undergo substitution reactions, particularly at the hydroxyl group at the C3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and oxygen in the presence of light or heat.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.

Major Products:

    Oxidation: Oxysterols such as 7-ketocholesterol, 25-hydroxycholesterol.

    Reduction: Cholestanol.

    Substitution: Cholesterol esters and other derivatives.

Scientific Research Applications

Cholesterol-13C5 is widely used in various fields of scientific research:

    Chemistry: Used as a tracer in mass spectrometry to study cholesterol metabolism and distribution.

    Biology: Helps in understanding the role of cholesterol in cell membrane structure and function.

    Medicine: Used in research on cholesterol-related diseases such as atherosclerosis and neurodegenerative disorders.

    Industry: Employed in the development of cholesterol-lowering drugs and in the study of lipid-based drug delivery systems.

Mechanism of Action

Cholesterol-13C5 exerts its effects by participating in the same biological pathways as natural cholesterol. It integrates into cell membranes, influencing their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The labeled carbon-13 atoms allow researchers to track the molecule’s distribution and metabolism using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Targets and Pathways:

    Cell Membranes: Cholesterol interacts with phospholipids and proteins, affecting membrane fluidity and signaling.

    Steroid Hormone Synthesis: Cholesterol is converted into pregnenolone, the precursor for all steroid hormones.

    Bile Acid Synthesis: Cholesterol is converted into bile acids, which aid in digestion and absorption of dietary fats.

    Vitamin D Synthesis: Cholesterol is a precursor for the synthesis of vitamin D in the skin upon exposure to sunlight.

Comparison with Similar Compounds

Cholesterol-13C5 is unique due to the presence of carbon-13 isotopes, which makes it a valuable tool for research. Similar compounds include other isotope-labeled forms of cholesterol, such as:

    Cholesterol-2,3,4-13C3: Labeled at three carbon positions.

    Cholesterol-4-13C: Labeled at one carbon position.

    Cholesterol-25,26,27-13C3: Labeled at three different carbon positions.

These compounds are used for similar purposes but differ in the number and position of the labeled carbon atoms, which can influence their specific applications in research.

This compound stands out due to its high isotopic purity and the strategic placement of the carbon-13 atoms, making it particularly useful for detailed metabolic studies and tracing experiments.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYWMOMLDIMFJA-QVICAUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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